A Technical Guide to 5-(Benzyloxy)-2,4-dichloroaniline: Synthesis, Properties, and Applications
A Technical Guide to 5-(Benzyloxy)-2,4-dichloroaniline: Synthesis, Properties, and Applications
Executive Summary: 5-(Benzyloxy)-2,4-dichloroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a dichloroaniline core functionalized with a benzyloxy group, positions it as a versatile building block for the development of novel pharmaceuticals and agrochemicals. The dichloro- substitution pattern modulates the reactivity and basicity of the aniline nitrogen, while the benzyloxy moiety serves not only as a stable protecting group but also as a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic pathway, discusses its potential applications in research and development, and details critical safety and handling protocols.
Introduction: The Strategic Importance of a Multifunctional Scaffold
Aniline and its derivatives are foundational pillars in the synthesis of a vast spectrum of industrial and biologically active compounds, from dyes to modern pharmaceuticals.[1] The strategic placement of substituents on the aniline ring profoundly alters the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity and biological function.
5-(Benzyloxy)-2,4-dichloroaniline is a molecule that exemplifies this principle. It integrates three key structural motifs:
-
The Aniline Core: A primary aromatic amine that serves as a versatile nucleophile and a precursor for a multitude of chemical transformations.[1]
-
Dichloro- Substitution: The two chlorine atoms at the 2 and 4 positions are strong electron-withdrawing groups. This substitution significantly reduces the basicity of the amino group and deactivates the aromatic ring toward further electrophilic substitution, thereby offering greater control in subsequent synthetic steps.[1] Dichloroaniline isomers are crucial intermediates in the production of herbicides and other agrochemicals.[2][3][4]
-
The Benzyloxy Moiety: This group, consisting of a benzyl group linked via an ether bond, is widely employed in organic synthesis as a robust protecting group for hydroxyl functionalities due to its stability across a wide range of reaction conditions.[1] More importantly, the benzyloxy pharmacophore has been identified as a critical component in the design of potent and selective enzyme inhibitors, notably Monoamine Oxidase (MAO) inhibitors for treating neurological disorders.[5][6]
The convergence of these features makes 5-(Benzyloxy)-2,4-dichloroaniline a high-value intermediate for medicinal chemists and drug development professionals exploring new therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of 5-(Benzyloxy)-2,4-dichloroaniline are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 338960-25-1 | [7][8] |
| Alternate CAS | 347331-67-3 | [9] |
| Molecular Formula | C₁₃H₁₁Cl₂NO | [7][8][9] |
| Molecular Weight | 268.14 g/mol | [7][8] |
| Melting Point | 102-105 °C | [7][8] |
| Appearance | Solid (Form varies) | [10] |
| Synonyms | 5-Benzyloxy-2,4-dichlorophenylamine; Benzenamine, 2,4-dichloro-5-(phenylmethoxy)- | [8][9] |
Synthesis and Manufacturing
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and scalability. A robust and logical synthetic route proceeds from 2,4-dichloro-5-nitrophenol, as detailed below. This multi-step process leverages standard, high-yielding organic transformations.
Proposed Synthetic Pathway
The synthesis can be logically divided into two primary steps:
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O-Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether.
-
Nitro Group Reduction: Conversion of the nitro group to the target primary amine.
Caption: Proposed two-step synthesis of 5-(Benzyloxy)-2,4-dichloroaniline.
Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene (Intermediate)
This step involves a standard Williamson ether synthesis. The phenoxide, generated in situ by a mild base, acts as a nucleophile to displace the bromide from benzyl bromide.
-
Materials:
-
2,4-dichloro-5-nitrophenol
-
Benzyl bromide (BnBr)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a stirred solution of 2,4-dichloro-5-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Purify the residue by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure intermediate.
-
Step 2: Synthesis of 5-(Benzyloxy)-2,4-dichloroaniline (Final Product)
The reduction of the aromatic nitro group is a critical step. While catalytic hydrogenation is an option, reduction using stannous chloride (SnCl₂) in an acidic medium is highly effective, reliable, and avoids the need for high-pressure equipment, making it suitable for various lab scales.[11]
-
Materials:
-
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene (from Step 1)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add concentrated HCl dropwise. The reaction is exothermic; maintain temperature control.
-
Continue heating for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully basify by adding 5M NaOH solution until the pH is ~9-10 to precipitate tin salts and liberate the free aniline.
-
Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 5-(Benzyloxy)-2,4-dichloroaniline.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Applications in Research and Development
5-(Benzyloxy)-2,4-dichloroaniline is not an end-product but a strategic intermediate. Its value lies in its potential to serve as a scaffold for synthesizing more complex molecules with tailored biological activities.
-
Pharmaceutical Development: The structure is a prime candidate for derivatization in drug discovery programs. The free amine can be readily acylated, alkylated, or used in cyclization reactions to build heterocyclic systems. Given the established role of the benzyloxy group in MAO inhibitors, this compound is a valuable precursor for developing novel agents targeting neurological conditions.[5][6] Furthermore, substituted anilines are core components of many kinase inhibitors used in oncology.
-
Agrochemical Synthesis: Dichloroaniline derivatives are foundational to the herbicide industry.[2][3] For instance, 2,4-dichloroaniline is a known building block for herbicides that mimic the plant hormone auxin.[12] 5-(Benzyloxy)-2,4-dichloroaniline can be used to synthesize new pesticide and fungicide candidates, where the benzyloxy group can be used to modulate properties like lipophilicity and environmental persistence.
-
Materials Science: Substituted anilines are also precursors for specialty polymers and dyes. The specific substitution pattern of this molecule could be exploited to create materials with unique optical or electronic properties.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 5-(Benzyloxy)-2,4-dichloroaniline is not widely published, data from closely related dichloroanilines provide a strong basis for a precautionary approach.[13][14][15] The compound is classified as an irritant.[7][8]
-
Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][14]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[17]
-
Conclusion
5-(Benzyloxy)-2,4-dichloroaniline is a chemical intermediate with considerable potential, bridging the fields of medicinal chemistry, agrochemical science, and material science. Its synthesis is achievable through well-established chemical methods, and its unique combination of a reactive aniline, deactivating dichloro-substituents, and a biologically relevant benzyloxy group makes it a valuable tool for researchers. Adherence to strict safety protocols is mandatory for its handling and use. As the demand for novel, highly functionalized molecules continues to grow, the utility of scaffolds like 5-(Benzyloxy)-2,4-dichloroaniline in enabling scientific discovery is set to increase.
References
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Kumar, K., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(7), e2200084. [Link]
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PubChem. 2,4-Dichloroaniline. [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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Alam, M. A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22409. [Link]
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. [Link]
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Sharma, P., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 17(1), 108-121. [Link]
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